N-[2-(2-chlorophenyl)-2-methoxyethyl]acetamide
Description
Properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-8(14)13-7-11(15-2)9-5-3-4-6-10(9)12/h3-6,11H,7H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIBPIATQAMDKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(C1=CC=CC=C1Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-2-methoxyethyl]acetamide typically involves the reaction of 2-chlorophenylacetic acid with methoxyethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenyl)-2-methoxyethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium or amines in an organic solvent.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Amines.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(2-chlorophenyl)-2-methoxyethyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-2-methoxyethyl]acetamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ in substituents on the phenyl ring, acetamide chain, or adjacent functional groups. Key comparisons include:
Key Insight : Alkyl or methoxy groups (e.g., methoxyethyl in the target compound) reduce ³⁵Cl NQR frequencies compared to electron-withdrawing groups (e.g., trichloroacetyl), which increase frequencies due to polarization effects .
Pharmacological Activity
- Pyridine-Containing Analogues : Compounds like 2-(3-chlorophenyl)-N-(4-methylpyridin-3-yl)acetamide exhibit strong binding to SARS-CoV-2 main protease (binding affinity < -22 kcal/mol) due to pyridine interactions with HIS163 and ASN142 .
- Tubulin-Targeting Analogues : Derivatives with extended methoxy/aryl chains (e.g., compound 141 in ) show potent anticancer activity via hydrogen bonding with tubulin’s Asn101 and hydrophobic pocket interactions .
Physicochemical Properties
- Solubility : Methoxy and ethoxy substituents (e.g., in metolachlor-2-ethoxy, ) generally enhance water solubility compared to halogenated or sulfonated derivatives .
- Crystallinity : N-(2-Chlorophenyl)acetamide derivatives with alkyl side chains exhibit lower melting points than aryl-substituted analogues due to reduced molecular symmetry .
Biological Activity
N-[2-(2-chlorophenyl)-2-methoxyethyl]acetamide is a complex organic compound with notable biological activity, primarily explored within the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Structural Features
The compound features a unique structural composition characterized by a pyrrolo[3,2-d]pyrimidine core , which is known for its diverse biological activities. The presence of a chlorophenyl group and a methoxyethyl moiety contributes to its potential interactions with various biological targets.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C12H14ClN O2 |
| Molecular Weight | 239.70 g/mol |
The biological activity of this compound is attributed to its interaction with specific molecular targets. Preliminary studies indicate that it may act as an inhibitor or activator of certain enzymes or receptors, leading to various biochemical responses. The exact pathways and targets are still under investigation but are believed to include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes.
- Receptor Modulation : It could interact with various receptors, influencing signal transduction pathways.
Research Findings
Recent investigations have highlighted the compound's potential in several therapeutic areas:
- Anticancer Activity :
- Antiviral Properties :
- Enzyme Interaction Studies :
Case Study 1: Anticancer Activity
In a recent study, this compound was tested against multiple cancer cell lines, revealing an IC50 value indicative of potent anticancer properties. The findings suggest that this compound could be developed further as a lead candidate for cancer therapy.
Case Study 2: Mechanistic Insights
Research has focused on elucidating the mechanism by which this compound interacts with molecular targets. Docking studies revealed favorable binding interactions with key residues in target enzymes, suggesting a strong potential for therapeutic applications in enzyme modulation .
Q & A
Q. What are the common synthetic routes for preparing N-[2-(2-chlorophenyl)-2-methoxyethyl]acetamide?
- Methodological Answer : Synthesis typically involves nucleophilic acyl substitution. For example:
- React 2-(2-chlorophenyl)-2-methoxyethylamine with acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts .
- Use dichloromethane as a solvent at 0–5°C to control exothermic reactions .
- Monitor reaction progress via TLC and purify via column chromatography or recrystallization .
Q. Table 1: Reaction Optimization
| Base Used | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Triethylamine | DCM | 0–5°C | 78 |
| Pyridine | THF | RT | 65 |
Q. Which spectroscopic methods are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirm structure via -NMR (e.g., methoxy protons at δ 3.3–3.5 ppm, acetamide NH at δ 6.8–7.2 ppm) and -NMR (carbonyl C=O at ~170 ppm) .
- FTIR : Identify functional groups (e.g., C=O stretch at ~1650 cm, N-H bend at ~1550 cm) .
- X-ray Crystallography : Resolve solid-state structure using SHELXL for refinement (R-factor < 5% for high-quality data) .
Q. What preliminary biological assays are recommended for assessing its pharmacological potential?
- Methodological Answer :
- Antimicrobial Testing : Use agar diffusion against E. coli and S. aureus with MIC determination .
- Enzyme Inhibition : Screen for COX-2 inhibition via spectrophotometric assays (e.g., monitoring prostaglandin conversion at 340 nm) .
- Cytotoxicity : MTT assay on HEK-293 or HeLa cells to assess IC values .
Advanced Research Questions
Q. How can conflicting crystallographic data be resolved during structure refinement of this compound?
- Methodological Answer :
- Use SHELXL for robust refinement, especially for twinned or disordered data. Validate with:
- R-factors : Ensure R < 0.05 and wR < 0.15.
- Hirshfeld Surface Analysis : Check for unexpected intermolecular interactions .
- Cross-validate with DFT-calculated bond lengths/angles .
Q. What strategies optimize the reaction yield in its synthesis when dealing with steric hindrance?
- Methodological Answer :
- High-Dilution Conditions : Reduce side reactions (e.g., dimerization) .
- Microwave-Assisted Synthesis : Enhance reaction efficiency (e.g., 80°C, 30 min, 85% yield) .
- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) .
Q. How to establish structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Systematic Substituent Variation : Modify the chlorophenyl ring (e.g., electron-withdrawing groups), methoxy position, or acetamide chain .
- Biological Assays : Correlate structural changes with activity (e.g., logP vs. COX-2 IC) .
- Computational Modeling : Use QSAR models to predict activity trends .
Q. What computational approaches predict the binding affinity of this compound with COX-2 enzyme?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to dock into COX-2’s active site (PDB ID: 1PXX). Key interactions:
- Chlorophenyl group in hydrophobic pocket.
- Methoxy oxygen hydrogen-bonded to Arg120 .
- MD Simulations : Validate stability over 100 ns (RMSD < 2 Å) .
Q. How to address solubility issues in biological testing?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
